molecular formula C11H16F2N2O2 B15295530 tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate

tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B15295530
M. Wt: 246.25 g/mol
InChI Key: HVJOZNARZVRBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate (molecular formula: C₁₁H₁₆F₂N₂O₂, molecular weight: 246.26) is a fluorinated pyrazole derivative characterized by a tert-butyl ester group at the 4-position, a difluoromethyl substituent at the 3-position, and methyl groups at the 1- and 5-positions of the pyrazole ring . This compound is structurally distinct due to its combination of steric bulk (tert-butyl) and fluorine-driven electronic effects.

Properties

Molecular Formula

C11H16F2N2O2

Molecular Weight

246.25 g/mol

IUPAC Name

tert-butyl 3-(difluoromethyl)-1,5-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C11H16F2N2O2/c1-6-7(10(16)17-11(2,3)4)8(9(12)13)14-15(6)5/h9H,1-5H3

InChI Key

HVJOZNARZVRBJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate pyrazole precursors with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl ester group . The reaction conditions often require a metal-free environment to ensure the smooth progression of the reaction.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction parameters . The use of flow microreactors also enhances the safety and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can be used to modify the difluoromethyl group or other substituents on the pyrazole ring.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring.

Scientific Research Applications

Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, the compound can be used to investigate the effects of pyrazole derivatives on various biological systems. It may serve as a potential lead compound for the development of new drugs or bioactive molecules.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development. Researchers may study its effects on specific molecular targets and pathways to identify potential medical applications.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl group and tert-butyl ester group can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The target’s ester group contrasts with the amide derivatives in 6c, 6d, and 6b. Esters are generally more hydrolytically labile than amides, suggesting faster metabolic conversion in vivo .
  • Steric Effects : The tert-butyl group in the target compound introduces greater steric hindrance compared to the aryl substituents in 6c and 6d, which may reduce enzymatic degradation or protein binding .
  • Fluorination: The difluoromethyl group (present in all listed compounds) enhances electronegativity and metabolic stability compared to non-fluorinated analogs .

Physical and Spectroscopic Properties

Melting Points and Solubility

  • The tert-butyl group likely increases lipophilicity (logP ~2.5–3.5 estimated) relative to the polar amides in 6c–6f, which may improve blood-brain barrier penetration .

NMR and MS Data

  • ¹H NMR : The target compound’s tert-butyl group produces a singlet at ~1.4 ppm (9H), while the difluoromethyl group shows a characteristic doublet of quartets (J ~50 Hz for H-F coupling) near 5.8–6.2 ppm . This contrasts with the aromatic proton signals (6.5–8.5 ppm) in 6c–6f.
  • MS : The molecular ion peak at m/z 246.26 aligns with the theoretical mass, confirming purity, as seen in other analogs (e.g., 6c: m/z 485.25) .

Biological Activity

Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that ensure high purity and yield. The general synthetic route includes:

  • Starting Material : N-methyl-3-aminopyrazole is reacted with bromine or iodine to substitute at the pyrazole 4-position.
  • Diazotization : The resulting compound is diazotized and coupled with potassium difluoromethyl trifluoroborate.
  • Grignard Reaction : The intermediate undergoes Grignard exchange with isopropyl magnesium chloride, followed by reaction with carbon dioxide to yield the final product.

The overall process yields a product purity exceeding 99.5% with a total yield of approximately 64% across three steps .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that derivatives of pyrazole compounds exhibit potent antifungal properties, particularly against phytopathogenic fungi. For instance, certain synthesized derivatives showed moderate to excellent inhibition of mycelial growth in several fungal strains .

Anti-inflammatory Effects

Studies have shown that pyrazole derivatives can exhibit anti-inflammatory properties. For example, compounds similar to this compound have been found to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro .

Trypanocidal Activity

The compound's potential as a trypanocidal agent has also been explored. Research indicates that certain pyrazole derivatives can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. These studies highlight the importance of structural modifications in enhancing biological activity against trypomastigote forms .

Cytotoxicity Assessment

A cytotoxicity evaluation conducted on mammalian cell lines (Vero cells) revealed low toxicity profiles for several pyrazole derivatives. Most compounds exhibited a CC50 value greater than 500 µM, indicating a favorable safety margin for potential therapeutic use .

Case Study 1: Antifungal Efficacy

A series of novel pyrazole carboxamide derivatives were synthesized and tested against seven phytopathogenic fungi. Among these compounds, one derivative exhibited superior antifungal activity compared to the standard fungicide boscalid, demonstrating the potential for developing new agricultural fungicides based on this scaffold .

Case Study 2: Inhibition of Cysteine Proteases

In another study focusing on structural optimization, pyrazole derivatives were designed to inhibit cruzipain, a cysteine protease from T. cruzi. The modifications led to enhanced binding affinity and increased inhibition rates, indicating that small structural changes can significantly influence biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.